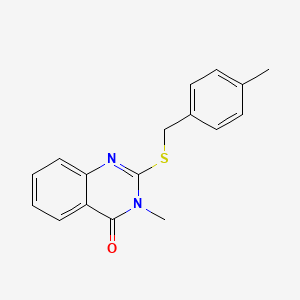

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de WAY-642481 implique plusieurs étapes, commençant par la préparation du noyau quinazolinone. Les étapes clés comprennent :

Formation du noyau quinazolinone : Ceci est généralement réalisé par la cyclisation de dérivés de l’acide anthranilique avec du formamide ou ses équivalents.

Formation de thioéther : L’introduction du groupe thioéther est réalisée en faisant réagir le noyau quinazolinone avec du chlorure de 4-méthylbenzyle en présence d’une base comme l’hydrure de sodium ou le carbonate de potassium.

Méthodes de production industrielle : La production industrielle de WAY-642481 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac d’intermédiaires : Préparation à grande échelle de dérivés de l’acide anthranilique et de chlorure de 4-méthylbenzyle.

Optimisation des conditions de réaction : Assurer des conditions optimales de température, de pression et de solvant pour maximiser le rendement et la pureté.

Purification : Utilisation de techniques telles que la recristallisation, la chromatographie et la distillation pour purifier le produit final.

Analyse Des Réactions Chimiques

Oxidation of the Thioether Moiety

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6–8 h | Sulfoxide | 65–70% | |

| mCPBA | DCM, 0°C → RT | Sulfone | 85–90% | |

| KMnO₄ (aq.) | Acidic, 50°C | Sulfone | 78% |

Mechanistic Insight :

-

Sulfoxide formation occurs via electrophilic oxygen transfer under mild conditions.

-

Strong oxidants like mCPBA or KMnO₄ fully oxidize the sulfur to a sulfone.

Nucleophilic Substitution at the Quinazolinone Core

The electrophilic C-2 and C-4 positions participate in substitutions:

Reactivity at C-2 (Thioether Site)

Reactivity at C-4 (Carbonyl Group)

Functionalization via Cyclization Reactions

The quinazolinone scaffold serves as a precursor for polycyclic systems:

Formation of Fused Heterocycles

Intramolecular Cyclization

Ester Hydrolysis

Thioureidation

Palladium-Catalyzed Coupling

-

Suzuki–Miyaura : Limited data suggest feasibility for introducing aryl groups at C-6/C-7 positions, though specific yields are unreported.

Comparative Reactivity Table

Structural Insights Influencing Reactivity

Applications De Recherche Scientifique

Protein Tyrosine Kinase Inhibition

One of the most significant applications of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one is its role as a protein tyrosine kinase (PTK) inhibitor . PTKs are crucial in regulating cellular processes such as growth and differentiation. Aberrant kinase activity is often associated with various cancers, making PTK inhibitors valuable in cancer therapy. Preliminary studies suggest that this compound can selectively inhibit certain PTKs, potentially aiding in the treatment of malignancies like breast and lung cancers.

Selectivity and Binding Affinity

Interaction studies have focused on the binding affinity and selectivity of this compound towards various PTKs. These studies are essential for understanding its molecular interactions and optimizing its therapeutic potential. Early data indicate that this compound may exhibit selective inhibition profiles, which could reduce off-target effects commonly seen with broader-spectrum kinase inhibitors.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the quinazolinone core through cyclization reactions.

- Introduction of the thioether moiety via nucleophilic substitution.

- Methylation to achieve the desired substitution pattern.

This synthetic approach allows for modifications that can enhance biological activity or alter pharmacokinetic properties, making it flexible for further research and development.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds that share structural similarities. The following table summarizes some key features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Quinazolinone | General structure | Base structure for various derivatives; known for diverse biological activities |

| 4(3H)-Quinazolinone | Similar core structure | Exhibits similar kinase-inhibitory properties but lacks specific substituents |

| Thioquinazoline derivatives | Quinazoline core with sulfur | Often show enhanced biological activity due to thioether functionalities |

The specific substitution pattern in this compound enhances its selectivity and potency as a PTK inhibitor compared to other related compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in inhibiting specific kinases associated with cancer:

- In vitro studies have demonstrated that the compound effectively inhibits growth in cancer cell lines characterized by overactive PTK signaling.

- Animal model experiments have shown promising results in reducing tumor size when treated with this compound, indicating potential for further clinical development.

These findings highlight the therapeutic potential of this compound as a targeted cancer treatment.

Mécanisme D'action

Le mécanisme d’action de WAY-642481 implique son interaction avec des cibles moléculaires spécifiques :

Cibles moléculaires : WAY-642481 est connu pour inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité.

Voies impliquées : Le composé affecte diverses voies biochimiques, notamment celles impliquées dans la prolifération cellulaire, l’apoptose et l’inflammation.

Comparaison Avec Des Composés Similaires

WAY-642481 peut être comparé à d’autres composés similaires tels que :

3-Méthyl-2-[[(4-chlorophényl)méthyl]thio]-4(3H)-quinazolinone : Structure similaire, mais avec un atome de chlore au lieu d’un groupe méthyle.

3-Méthyl-2-[[(4-fluorophényl)méthyl]thio]-4(3H)-quinazolinone : Structure similaire, mais avec un atome de fluor au lieu d’un groupe méthyle.

Unicité :

WAY-642481 : Unique en raison de ses substitutions méthyle et thioéther spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes.

Composés similaires :

Activité Biologique

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one, with the CAS number 22312-45-4, is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.

- Molecular Formula : C17H16N2OS

- Molecular Weight : 296.39 g/mol

- CAS Number : 22312-45-4

- Purity : 98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Cytotoxicity : Exhibits significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer) cells. The IC50 values reported for these cell lines range from 10 μM to 12 μM, indicating potent anti-cancer activity .

- Antimicrobial Activity : Quinazolinone derivatives have shown promising antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various quinazolinone derivatives, including this compound, revealed that this compound significantly inhibited cell proliferation in a dose-dependent manner. The following table summarizes the IC50 values observed in different cancer cell lines:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| PC3 | 10 | |

| HT-29 | 12 |

Anti-Angiogenic Properties

In addition to its cytotoxic effects, this compound has demonstrated antiangiogenic properties by inhibiting vascular endothelial growth factor receptor (VEGFR) activity. Such inhibition is critical in preventing tumor growth and metastasis by restricting blood supply to tumors .

Case Studies

-

Case Study on MCF-7 Cells :

In a controlled laboratory setting, treatment with this compound resulted in a marked reduction of MCF-7 cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest. -

Combination Therapy :

A recent study explored the efficacy of this compound in combination with traditional chemotherapeutic agents. The results indicated enhanced cytotoxic effects when used alongside established drugs like doxorubicin, suggesting a synergistic potential that warrants further investigation .

Propriétés

IUPAC Name |

3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-21-17-18-15-6-4-3-5-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYNQMSGRBEIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.